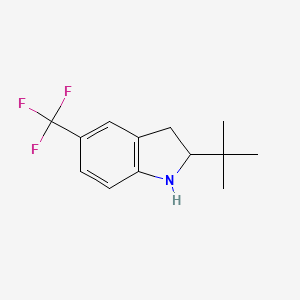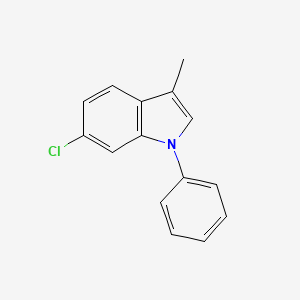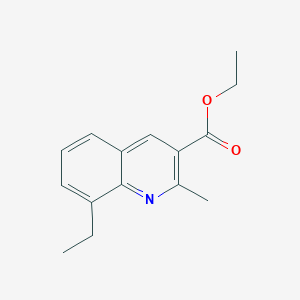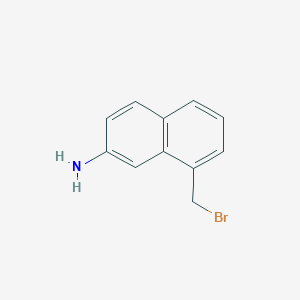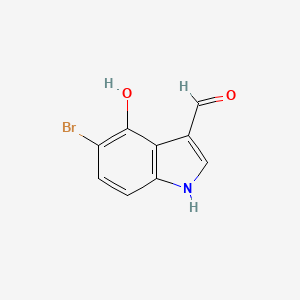
2-(2-Fluoro-5-methoxybenzyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-methoxybenzyl)malonic acid is an organic compound with the molecular formula C11H11FO5. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a malonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid typically involves the reaction of 2-fluoro-5-methoxybenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after subsequent hydrolysis and decarboxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methoxybenzyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2-Fluoro-5-methoxybenzyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methoxybenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme mechanisms and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methylbenzyl)malonic acid
- 2-(2-Fluoro-5-ethoxybenzyl)malonic acid
- 2-(2-Fluoro-5-chlorobenzyl)malonic acid
Uniqueness
2-(2-Fluoro-5-methoxybenzyl)malonic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These functional groups can enhance its stability, solubility, and potential biological activity .
Properties
Molecular Formula |
C11H11FO5 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-[(2-fluoro-5-methoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H11FO5/c1-17-7-2-3-9(12)6(4-7)5-8(10(13)14)11(15)16/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JCWFERLHIZDKFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


